Ethyl 3-(nitromethyl)hexanoate

Catalog No.
S1913185
CAS No.
128013-61-6
M.F
C9H17NO4
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(nitromethyl)hexanoate

CAS Number

128013-61-6

Product Name

Ethyl 3-(nitromethyl)hexanoate

IUPAC Name

ethyl 3-(nitromethyl)hexanoate

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C9H17NO4/c1-3-5-8(7-10(12)13)6-9(11)14-4-2/h8H,3-7H2,1-2H3

InChI Key

CRUVGEHKMFFRSF-UHFFFAOYSA-N

SMILES

CCCC(CC(=O)OCC)C[N+](=O)[O-]

Canonical SMILES

CCCC(CC(=O)OCC)C[N+](=O)[O-]

Biocatalysis in Flavor Industry

Cofermentation in Baijiu Production

Organic and Industrial Chemical Synthesis

Oil Drying Agents

Ethyl 3-(nitromethyl)hexanoate is an organic compound classified as an ester, characterized by its unique structure that includes a nitromethyl group attached to a hexanoate chain. Its molecular formula is C9_9H17_{17}NO4_4, and it has a molecular weight of approximately 203.24 g/mol. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of the nitro group not only influences its chemical reactivity but also suggests possible biological activity, making it a subject of interest in scientific research .

  • Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst. This reaction leads to the formation of 3-(aminomethyl)hexanoate.
  • Oxidation: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate, resulting in 3-(nitromethyl)hexanoic acid.
  • Substitution: The nitro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to diverse substituted derivatives depending on the nucleophile used .

Common Reagents and Conditions

  • Reduction: Hydrogen gas, palladium catalyst.
  • Oxidation: Potassium permanganate, sulfuric acid.
  • Substitution: Nucleophiles such as amines or thiols.

Research into the biological activity of Ethyl 3-(nitromethyl)hexanoate suggests that it may interact with specific enzymes and cellular processes. Its potential pharmacological properties are being investigated for applications in drug development. The compound's ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics are critical for understanding its bioavailability and therapeutic efficacy. Preliminary studies indicate that it may exhibit effects on cellular mechanisms that warrant further exploration .

The synthesis of Ethyl 3-(nitromethyl)hexanoate typically involves the esterification of 3-(nitromethyl)hexanoic acid with ethanol. This reaction is generally catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid and conducted under reflux conditions to ensure complete conversion to the ester.

In industrial settings, continuous flow reactors may be employed to optimize yield and efficiency. Additionally, biocatalysis using lipases in solvent-free systems has been explored as a method to achieve high conversion rates while minimizing environmental impact .

Ethyl 3-(nitromethyl)hexanoate has diverse applications across several domains:

  • Chemistry: Serves as an intermediate in the synthesis of more complex molecules.
  • Biology: Investigated for its interactions with enzymes and potential biological effects.
  • Medicine: Explored as a precursor for active pharmaceutical ingredients.
  • Industry: Used in the production of specialty chemicals and materials due to its unique properties .

Studies on Ethyl 3-(nitromethyl)hexanoate's interactions with biological systems are ongoing. Its mode of action involves specific binding to target enzymes or receptors, which may lead to alterations in cellular processes. Understanding these interactions is crucial for evaluating its potential therapeutic uses and safety profile .

Ethyl 3-(nitromethyl)hexanoate can be compared with other esters, particularly those containing similar functional groups:

Compound NameMolecular FormulaKey Features
Ethyl acetateC4_4H8_8O2_2Common solvent; fruity smell
Methyl butyrateC5_5H10_10O2_2Fruity odor; used in flavorings
Ethyl propionateC5_5H10_10O2_2Flavoring agent; pleasant aroma
Ethyl hexanoateC8_8H16_16O2_2Used as a flavoring agent; derived from hexanoic acid

Uniqueness

Ethyl 3-(nitromethyl)hexanoate stands out due to its nitro group, which enhances its reactivity compared to other esters. This unique feature not only affects its chemical behavior but also suggests potential for distinct biological activities not found in simpler esters .

XLogP3

1.9

Dates

Modify: 2023-08-16

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